molecular formula C9H7FN2O2 B2457116 (7-fluoro-1H-benzimidazol-1-yl)acetic acid CAS No. 796973-01-8

(7-fluoro-1H-benzimidazol-1-yl)acetic acid

Cat. No.: B2457116
CAS No.: 796973-01-8
M. Wt: 194.165
InChI Key: QOTWWGPYJMHWTB-UHFFFAOYSA-N
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Description

(7-fluoro-1H-benzimidazol-1-yl)acetic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The presence of a fluorine atom at the 7th position of the benzimidazole ring and an acetic acid moiety makes this compound unique and potentially useful in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-fluoro-1H-benzimidazol-1-yl)acetic acid typically involves the condensation of 7-fluoro-1H-benzimidazole with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(7-fluoro-1H-benzimidazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The fluorine atom or the acetic acid moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with higher oxidation states, while substitution reactions can introduce various functional groups, leading to a wide range of benzimidazole-based compounds.

Scientific Research Applications

(7-fluoro-1H-benzimidazol-1-yl)acetic acid has several scientific research applications, including:

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its structural similarity to other bioactive benzimidazoles, it may have potential as a therapeutic agent for treating various diseases, including infections and cancer.

    Industry: The compound can be utilized in the development of new pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (7-fluoro-1H-benzimidazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the acetic acid moiety play crucial roles in enhancing the binding affinity and specificity of the compound. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound without the fluorine atom and acetic acid moiety.

    2-aminobenzimidazole: A derivative with an amino group at the 2nd position.

    5,6-dimethylbenzimidazole: A derivative with methyl groups at the 5th and 6th positions.

Uniqueness

(7-fluoro-1H-benzimidazol-1-yl)acetic acid is unique due to the presence of the fluorine atom at the 7th position and the acetic acid moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

2-(7-fluorobenzimidazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c10-6-2-1-3-7-9(6)12(5-11-7)4-8(13)14/h1-3,5H,4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTWWGPYJMHWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N(C=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(7-fluoro-1H-benzimidazol-1-yl)ethanol (706 mg, 3.92 mmol) is suspended in 20 mL of acetonitrile and 15 mL of sodium phosphate buffer 1M (pH 6.5). The mixture is heated to 35° C. TEMPO (43 mg, 0.27 mmol) is added, followed by NaClO2 (80%, 887 mg, 7.84 mmol) dissolved in 4 mL of water and diluted bleach (2 ml of a 0.4% aqueous solution). The reaction mixture turns red-brown after the bleach addition. To drive the reaction to completion, if needed, more TEMPO (22 mg), NaClO2 (440 mg in 2 mL of water) and diluted bleach (1 mL) are added and the mixture stirred 6 hours at 35° C. After cooling at room temperature, the reaction is quenched by addition of saturated aqueous Na2SO3 (5 mL). The brown-red color disappears. The pH is adjusted to 8-9 by addition of NaOH 2M and the mixture is washed with ethyl acetate (2×). The organic layer is discarded and the aqueous phase is acidified with HCl 1M (up to pH 3). The desired product is crystallized in the aqueous phase as a white solid (537 mg, 70%). TLC: dichloromethane/methanol 10:1+5% triethylamine, Rf=0.33 (s.m.: Rf=0.56)
Quantity
706 mg
Type
reactant
Reaction Step One
Name
Quantity
43 mg
Type
reactant
Reaction Step Two
Quantity
887 mg
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
22 mg
Type
reactant
Reaction Step Five
Quantity
2 mL
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
15 mL
Type
solvent
Reaction Step Seven
Name
Quantity
4 mL
Type
solvent
Reaction Step Eight

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